molecular formula C19H18Cl2N6O B2839184 N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291853-20-7

N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2839184
CAS No.: 1291853-20-7
M. Wt: 417.29
InChI Key: KUYJZZAYZFSBSW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Chlorination: The chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorinating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Using catalysts to increase reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the triazole ring or the piperazine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets:

    Molecular Targets: These could include enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine: Lacks the piperazine moiety.

    4-(4-chlorophenyl)piperazine-1-carbonyl-1H-1,2,3-triazol-5-amine: Lacks the 3-chlorophenyl group.

Uniqueness

N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is unique due to the presence of both the triazole and piperazine rings, which can confer distinct biological activities and chemical properties.

Properties

IUPAC Name

[5-(3-chloroanilino)triazolidin-4-yl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N6O/c20-13-4-6-16(7-5-13)26-8-10-27(11-9-26)19(28)17-18(24-25-23-17)22-15-3-1-2-14(21)12-15/h1-7,12,17-18,22-25H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOAYNXZONGKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3C(NNN3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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